Methyl 2-benzyloxybenzoate
CAS No.: 55142-16-0
VCID: VC3763132
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 2-benzyloxybenzoate is a chemical compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is also known by other names such as methyl 2-(benzyloxy)benzoate, methyl 2-phenylmethoxybenzoate, and 2-benzyloxybenzoic acid methyl ester . This compound is of interest in various fields due to its unique chemical structure and potential applications. Synthesis and ApplicationsMethyl 2-benzyloxybenzoate can be synthesized through various organic chemistry methods, often involving the reaction of benzoic acid derivatives with benzyl halides or similar reagents. Its applications are diverse, ranging from use in fragrances to potential roles in pharmaceuticals and organic materials. Biological and Chemical Research FindingsMethyl 2-benzyloxybenzoate has been studied for its potential biological activities and chemical properties. While specific biological effects are not widely documented, its structural features suggest potential applications in drug design or as a precursor for more complex molecules. Safety and HandlingHandling methyl 2-benzyloxybenzoate requires caution due to its chemical properties. Although specific hazard data for this compound is limited, general precautions for organic esters include avoiding skin contact and inhalation of vapors. |
---|---|
CAS No. | 55142-16-0 |
Product Name | Methyl 2-benzyloxybenzoate |
Molecular Formula | C15H14O3 |
Molecular Weight | 242.27 g/mol |
IUPAC Name | methyl 2-phenylmethoxybenzoate |
Standard InChI | InChI=1S/C15H14O3/c1-17-15(16)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Standard InChIKey | FULHVBYAYSGTKX-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 |
Canonical SMILES | COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 |
PubChem Compound | 251331 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume